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Compound of Interest

Compound Name: Thieno[2,3-d]pyrimidine

Cat. No.: B153573 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal

chemistry, recognized as a bioisostere of purine.[1] This structural similarity has led to the

development of numerous derivatives with a wide spectrum of biological activities, including

anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1] Understanding the

physicochemical properties of these substituted thieno[2,3-d]pyrimidines is paramount for

optimizing their drug-like characteristics, including absorption, distribution, metabolism, and

excretion (ADME). This technical guide provides an in-depth overview of the core

physicochemical properties of this important class of compounds, complete with experimental

protocols and visual representations of relevant biological pathways and experimental

workflows.

Quantitative Physicochemical Data
The following tables summarize key physicochemical data for a selection of substituted

thieno[2,3-d]pyrimidine derivatives, extracted from the scientific literature. These parameters

are crucial in the early stages of drug discovery to predict the pharmacokinetic behavior of new

chemical entities.[2]
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Compound ID
Substitution
Pattern

Melting Point
(°C)

LogP
(Calculated)

Reference

1 2,4-dichloro 161-162 - [3]

2

2-morpholino-N'-

(5,6,7,8-

tetrahydrobenzo[

1][4]thieno[2,3-

d]pyrimidin-4-

yl)acetohydrazid

e

222-224 - [5]

3

2-(4-

methylpiperazin-

1-yl)-N'-(5,6,7,8-

tetrahydrobenzo[

1][4]thieno[2,3-

d]pyrimidin-4-

yl)acetohydrazid

e

214-216 - [5]

4

N-(3-tert-

butylisoxazol-5-

yl)-5,6,7,8-

tetrahydrobenzo[

1][4]thieno[2,3-

d]pyrimidin-4-

amine

110-112 - [5]

Note: Comprehensive experimental data on solubility and pKa for a wide range of substituted

thieno[2,3-d]pyrimidines is not readily available in a consolidated format in the reviewed

literature. The LogP values are often computationally predicted rather than experimentally

determined.
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Melting Point (M.P.): The melting point is an indicator of the purity and stability of a

compound. It is also related to the solubility of a substance, with higher melting points often

correlating with lower solubility.

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's

lipophilicity.[6] It is a critical parameter that influences a drug's permeability across biological

membranes and its distribution in the body.[6] An optimal LogP range, typically between 1

and 5, is often targeted for orally administered drugs.[6]

Solubility: Aqueous solubility is a crucial factor for drug absorption and formulation.[7] Poor

solubility can lead to low bioavailability. The ionization state of a drug, which is dependent on

its pKa and the pH of the environment, significantly affects its solubility.[6]

Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and

determines the extent of ionization of a drug at a given pH.[8] Since many drugs are weak

acids or bases, their ionization state can vary in different parts of the body, impacting their

absorption and distribution.[6]

Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of

substituted thieno[2,3-d]pyrimidines and the determination of their physicochemical

properties.

Synthesis of Substituted Thieno[2,3-d]pyrimidines
A common synthetic route to thieno[2,3-d]pyrimidine derivatives starts from 2-

aminothiophene-3-carboxylates or their corresponding carbonitrile analogs.[3][9]

Example: Synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine[3]

Step 1: Synthesis of 2,4-dihydroxythieno[2,3-d]pyrimidine: This intermediate is typically

synthesized from a suitable 2-aminothiophene precursor.

Step 2: Chlorination: A mixture of 2,4-dihydroxythieno[2,3-d]pyrimidine (0.05 mol) and

phosphorus oxychloride (100 ml) is refluxed for 10 hours until a clear solution is formed.
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Work-up: The excess phosphorus oxychloride is removed by distillation under reduced

pressure. The residue is then poured onto crushed ice, and the resulting solid precipitate is

filtered, washed with water, dried, and recrystallized from a suitable solvent to yield the 2,4-

dichlorothieno[2,3-d]pyrimidine.

Characterization of Synthesized Compounds
The structures of the synthesized thieno[2,3-d]pyrimidine derivatives are typically confirmed

using a combination of spectroscopic techniques:

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the

detailed molecular structure.[3][5]

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of

the compound.[3]

Determination of Physicochemical Properties
Standard experimental methods are employed to measure the key physicochemical properties

of drug candidates.[2][4]

Melting Point: Determined using a capillary melting point apparatus.[5][10]

Lipophilicity (LogP): The traditional method for determining LogP is the shake-flask method,

which involves measuring the concentration of the compound in two immiscible phases,

typically n-octanol and water, at equilibrium.[7][8] High-throughput methods using ultra-high-

pressure liquid chromatography (UHPLC) have also been developed, where the retention

time on a reverse-phase column is correlated with the octanol:water partition coefficient.[4]

Solubility: The equilibrium solubility is often determined by the shake-flask method, where an

excess of the solid compound is agitated in a specific buffer at a constant temperature until

equilibrium is reached.[8] The concentration of the dissolved compound is then measured,

often by UV spectroscopy or HPLC.[8]

Ionization Constant (pKa): Potentiometric titration is a common and economical method for

determining the pKa of ionizable compounds.[7] This involves titrating a solution of the
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compound with a standard acid or base and monitoring the pH.

Biological Activity and Signaling Pathways
Substituted thieno[2,3-d]pyrimidines have been investigated for their potential as inhibitors of

various protein kinases and other biological targets involved in cancer and other diseases.[11]

VEGFR-2 Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a

critical process in tumor growth and metastasis.[12] Several thieno[2,3-d]pyrimidine
derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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